molecular formula C10H11ClN2O2 B7561180 N'-(2-chloroacetyl)-2-methylbenzohydrazide

N'-(2-chloroacetyl)-2-methylbenzohydrazide

Cat. No.: B7561180
M. Wt: 226.66 g/mol
InChI Key: ZZYGYDQDLFXIDV-UHFFFAOYSA-N
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Description

N’-(2-chloroacetyl)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a 2-chloroacetyl group attached to a 2-methylbenzohydrazide moiety

Properties

IUPAC Name

N'-(2-chloroacetyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7-4-2-3-5-8(7)10(15)13-12-9(14)6-11/h2-5H,6H2,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYGYDQDLFXIDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-2-methylbenzohydrazide typically involves the reaction of 2-methylbenzohydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of N’-(2-chloroacetyl)-2-methylbenzohydrazide can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis by providing better control over reaction parameters and reducing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Condensation Reactions: The hydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states or reduced forms.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetonitrile.

    Condensation Reactions: Aldehydes or ketones are used as reactants, and the reactions are often catalyzed by acids, such as acetic acid or sulfuric acid.

    Oxidation and Reduction Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, and reducing agents, such as sodium borohydride or lithium aluminum hydride, are commonly used.

Major Products Formed

    Substitution Reactions: The major products are substituted derivatives of N’-(2-chloroacetyl)-2-methylbenzohydrazide, such as N’-(2-aminoacetyl)-2-methylbenzohydrazide.

    Condensation Reactions: The major products are hydrazones or hydrazides, depending on the reactants used.

    Oxidation and Reduction Reactions: The major products are oxidized or reduced forms of the original compound, such as N’-(2-chloroacetyl)-2-methylbenzohydrazone.

Scientific Research Applications

N’-(2-chloroacetyl)-2-methylbenzohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues in proteins.

    Industry: N’-(2-chloroacetyl)-2-methylbenzohydrazide can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-methylbenzohydrazide involves its ability to react with nucleophiles, such as amino acids or proteins, to form covalent adducts. This reactivity is primarily due to the presence of the chloroacetyl group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.

Comparison with Similar Compounds

N’-(2-chloroacetyl)-2-methylbenzohydrazide can be compared with other similar compounds, such as:

    N-(2-chloroacetyl)-2-methylbenzamide: This compound has a similar structure but lacks the hydrazide moiety, which affects its reactivity and applications.

    N-(2-chloroacetyl)-N’-(2-methylphenyl)hydrazine: This compound has a similar hydrazide structure but with different substituents, leading to variations in its chemical properties and reactivity.

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